Cas no 2680765-71-1 (benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate)

benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28285385
- 2680765-71-1
- benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate
-
- インチ: 1S/C13H11ClN2O3/c14-10-6-7-15-12(17)11(10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17)(H,16,18)
- InChIKey: MQEGRRXVQDFXHA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CNC(C=1NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 278.0458199g/mol
- どういたいしつりょう: 278.0458199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 67.4Ų
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28285385-10.0g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-28285385-0.05g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 0.05g |
$1020.0 | 2023-05-24 | ||
Enamine | EN300-28285385-0.1g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 0.1g |
$1068.0 | 2023-05-24 | ||
Enamine | EN300-28285385-0.5g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 0.5g |
$1165.0 | 2023-05-24 | ||
Enamine | EN300-28285385-0.25g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 0.25g |
$1117.0 | 2023-05-24 | ||
Enamine | EN300-28285385-1.0g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-28285385-5.0g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-28285385-2.5g |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate |
2680765-71-1 | 2.5g |
$2379.0 | 2023-05-24 |
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamateに関する追加情報
Introduction to Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate (CAS No. 2680765-71-1)
Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate, a compound with the chemical formula C12H10ClN2O3, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its benzyl moiety and a 4-chloro-2-hydroxypyridin-3-yl substituent, which contributes to its unique chemical properties and potential biological activities. The CAS number 2680765-71-1 provides a unique identifier for this substance, facilitating its recognition in scientific literature and industrial applications.
The structure of Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate features a pyridine ring that is functionalized with a chlorine atom at the 4-position and a hydroxyl group at the 2-position. This arrangement creates a molecule with potential interactions with various biological targets, making it a valuable candidate for drug discovery and development. The benzyl carbamate group further enhances its versatility, allowing for modifications that can influence its pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. The presence of both chloro and hydroxyl substituents in the pyridine ring of Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate makes it an intriguing compound for medicinal chemists. These functional groups can participate in hydrogen bonding, π-stacking interactions, and other non-covalent interactions, which are crucial for binding to biological targets.
One of the most promising areas of research involving Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate is its potential as an antimicrobial agent. Studies have shown that pyridine derivatives can exhibit activity against various bacterial and fungal strains. The 4-chloro substituent is particularly notable for its ability to enhance binding affinity to microbial enzymes, leading to inhibitory effects. Additionally, the hydroxypyridine moiety can interact with bacterial cell wall components, disrupting their integrity and leading to cell death.
The pharmaceutical industry has been actively exploring novel compounds like Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate for their therapeutic potential. Researchers are particularly interested in its ability to modulate enzyme activity and protein-protein interactions. For instance, studies have suggested that this compound may inhibit key enzymes involved in bacterial metabolism, thereby reducing their ability to survive and proliferate.
Furthermore, the benzyl carbamate group in Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate has been shown to enhance the solubility and bioavailability of drug molecules. This property is crucial for developing effective formulations that can be administered orally or through other non-invasive routes. The ability to improve solubility while maintaining biological activity makes this compound a valuable asset in drug design.
Recent advancements in computational chemistry have also contributed to the study of Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the atomic level. These simulations have provided insights into the binding mechanisms and have helped identify potential modifications that could enhance its efficacy.
The synthesis of Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate has been optimized by several research groups to ensure high yields and purity. Various synthetic routes have been explored, including multi-step organic reactions that introduce the necessary functional groups in a controlled manner. These synthetic strategies are critical for producing sufficient quantities of the compound for both laboratory research and potential clinical trials.
In conclusion, Benzyl N-(4-chloro-2-hydroxypyridin-3-yl)carbamate (CAS No. 2680765-71-1) is a promising compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the presence of a benzyl moiety and a 4-chloro-substituted hydroxypyridine ring, makes it an attractive candidate for drug discovery. Ongoing research into its antimicrobial properties and interactions with biological targets continues to expand our understanding of its therapeutic potential.
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